![molecular formula C19H17BrN6O B14955088 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955088.png)
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole derivatives are known for their significant biological activities, while tetrazole derivatives are often used in medicinal chemistry for their bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Derivative: The tetrazole moiety can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the indole moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and tetrazole moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and tetrazole moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the tetrazole moiety may enhance the compound’s binding affinity and stability . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but with a chloro group instead of a bromo group.
N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the bromo-substituted indole and the tetrazole moieties. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17BrN6O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-5-2-14(3-6-17)19(27)21-9-11-25-10-8-15-12-16(20)4-7-18(15)25/h2-8,10,12H,9,11H2,1H3,(H,21,27) |
InChI Key |
QLNUEVYYBWQQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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